molecular formula C17H15F3N2O3S B2515780 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 880139-21-9

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2515780
CAS No.: 880139-21-9
M. Wt: 384.37
InChI Key: RDTWOTFBFJMMNH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that features an indole moiety linked to a benzenesulfonamide group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole-3-ethanamine and 4-(trifluoromethoxy)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under basic conditions provided by a base such as triethylamine or pyridine.

    Procedure: The 1H-indole-3-ethanamine is reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This would involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small to medium-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification: The crude product would be purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-[2-(1H-indol-3-yl)ethyl]-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)22-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21-22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTWOTFBFJMMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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